1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride
Overview
Description
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride, also known as 1-benzodioxole-2-imidazol-ethan-1-amine hydrochloride or BDEIH, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that can be used in a wide range of laboratory experiments. BDEIH has been studied for its potential use in drug development and as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Antimicrobial Activity
A significant area of research involving derivatives of benzimidazole, closely related to the chemical structure of interest, focuses on their synthesis and evaluation for antimicrobial activities. The synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their evaluation against various Gram-positive and Gram-negative bacteria have demonstrated antibacterial activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin. These findings indicate the potential of benzimidazole derivatives as antimicrobial agents (Reddy & Reddy, 2010).
Synthesis Techniques
Research on the chemical synthesis of related compounds highlights innovative approaches to creating functionalized molecules. For instance, the microwave-assisted synthesis of novel functionalized hydantoin derivatives and their conversion into 5-(Z) arylidene-4H-imidazoles showcases the efficiency of modern synthesis techniques. This method provides a pathway for the rapid production of derivatives with potential biological activity (Kamila, Ankati, & Biehl, 2011).
Analytical Applications
Derivatives of benzimidazole and imidazole have also been used in developing sensitive probes for detecting amines in environmental water samples. A study describes the use of a dual-sensitive probe based on 1-imidazole-2-(5-benzoacridine)-ethanone for the determination of amines using fluorescence detection and mass spectrometry. This application underlines the chemical's potential in environmental monitoring and analysis (You et al., 2010).
properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-7(13)12-14-5-9(15-12)8-2-3-10-11(4-8)17-6-16-10;/h2-5,7H,6,13H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNRZPDARCRXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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